molecular formula C18H23N3O2S B2626829 2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide CAS No. 1788845-92-0

2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Cat. No. B2626829
CAS RN: 1788845-92-0
M. Wt: 345.46
InChI Key: XCLXGQLHFQUYOO-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been shown to have significant effects on various biochemical and physiological processes.

Scientific Research Applications

Anti-Inflammatory Properties

This compound has been synthesized and analyzed for its anti-inflammatory properties . The synthesized compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition . The colorimetric assays established weak COX-1 inhibitory activity (IC 50 = 7.41–11.34 μM) of these compounds compared to the selective COX-1 inhibitor (indomethacin, IC 50 = 0.04 μM) and the non-selective COX inhibitor (diclofenac, IC 50 = 5.12 μM) .

Analgesic Activity

The compound has also been associated with analgesic activities . This is particularly important in the development of new drugs for pain management.

Antimicrobial Activity

Thiazole derivatives, which include the compound , have been found to have diverse biological activities, including antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.

Antifungal Activity

In addition to antimicrobial properties, thiazole derivatives have also been found to have antifungal properties . This could be useful in the treatment of various fungal infections.

Antiviral Activity

Thiazole derivatives have also been associated with antiviral activities . This could potentially lead to the development of new antiviral drugs.

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been found in many potent biologically active compounds, such as antineoplastic drugs . This suggests that they could potentially be used in the development of new antitumor or cytotoxic drug molecules.

Neuroprotective Properties

Thiazole derivatives have been associated with neuroprotective properties . This could potentially lead to the development of new drugs for neurodegenerative diseases.

Diuretic Properties

Thiazole derivatives have also been associated with diuretic properties . This could potentially lead to the development of new diuretic drugs.

properties

IUPAC Name

2-ethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-2-23-16-8-4-3-7-15(16)17(22)20-12-14-6-5-10-21(13-14)18-19-9-11-24-18/h3-4,7-9,11,14H,2,5-6,10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLXGQLHFQUYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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